molecular formula C29H31NO4 B3027972 (2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol CAS No. 1443752-76-8

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol

Cat. No. B3027972
CAS RN: 1443752-76-8
M. Wt: 457.6 g/mol
InChI Key: KDVXAPCZVZMPMU-XBBWARJSSA-N
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Description

The compound is a derivative of chromanone, a type of oxygen-containing heterocycle . It has a complex structure with multiple functional groups including a pyrrolidine ring, ether linkages, and phenolic hydroxyl groups. These functional groups could potentially confer a variety of chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its IUPAC name, is quite complex. It contains a chromanone core, which is a type of oxygen-containing heterocycle . Attached to this core are several different functional groups, including a pyrrolidine ring, ether linkages, and phenolic hydroxyl groups. These functional groups can have significant effects on the compound’s physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the phenolic hydroxyl groups could potentially undergo reactions such as acid-base reactions, esterification, and ether formation. The pyrrolidine ring might be involved in reactions typical of amines and cyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like hydroxyls and ethers would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antimitotic Agents

The S-isomer of a related compound has demonstrated significant potency in biological systems. It's a part of a study exploring antimitotic agents which play a crucial role in the treatment of cancer by inhibiting cell division (Temple & Rener, 1992).

CCR5 Antagonist Synthesis

An orally active CCR5 antagonist, related structurally to the compound , has been synthesized, indicating potential applications in treating conditions like HIV (Ikemoto et al., 2005).

Crystal Structure Analysis

The crystal structure of a similar compound has been analyzed, which is crucial for understanding the chemical and physical properties of such compounds (Manolov & Maichle-Moessmer, 2007).

Biological Activity Evaluation

A study focused on the synthesis of 4‑hydroxy-2H-1-benzopyran-2-one derivatives and their biological applications. This research is significant in drug discovery and development (Naik & Bodke, 2019).

Synthesis of Flavanones and Derivatives

A research paper detailing the quantification of prenylated flavanones, which are closely related to the compound , highlights its potential in biopharmaceutical studies (Bustos-Salgado et al., 2020).

Synthesis Methods

Several studies focus on the synthesis methods of compounds structurally similar to the one , which is vital for chemical research and pharmaceutical applications. These include the titanium(III)-mediated synthesis of 4-hydroxy-3-phenylcoumarins (Clerici & Porta, 1993) and the synthesis of 2H-pyran-2-ones (Kočevar et al., 1992).

Antihypertensive Activity

A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, related to the compound , have been synthesized and evaluated for antihypertensive activity (Cassidy et al., 1992).

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXAPCZVZMPMU-XBBWARJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol
Reactant of Route 2
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol
Reactant of Route 3
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol
Reactant of Route 4
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol
Reactant of Route 5
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol
Reactant of Route 6
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol

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